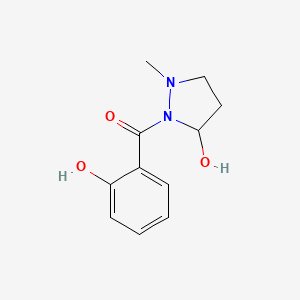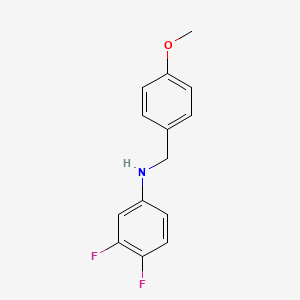![molecular formula C16H14N2O2S B5150429 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, commonly known as M344, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. M344 has been found to have various applications in scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
M344 inhibits 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, M344 increases the acetylation of histones, leading to the activation of gene expression. This results in the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
M344 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, improve cognitive function in animal models of neurodegenerative diseases, and reduce inflammation in animal models of inflammatory diseases. M344 has also been found to regulate the expression of genes involved in cell cycle regulation, DNA repair, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M344 has several advantages for lab experiments. It is a potent inhibitor of 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, making it a useful tool for studying the role of 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole in gene expression and disease progression. M344 has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, M344 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its specificity for 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole. M344 may also have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
For the study of M344 include the development of more specific HDAC inhibitors, investigation of epigenetic regulation, and the development of M344 analogs with improved potency and specificity.
Métodos De Síntesis
M344 can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The first step involves the synthesis of 3-bromo-4'-methylsulfonylbiphenyl, which is then reacted with hydrazine to form the pyrazole ring. The final step involves the deprotection of the methylsulfonyl group to obtain M344.
Aplicaciones Científicas De Investigación
M344 has been extensively studied for its potential therapeutic applications in cancer, neuroprotection, and anti-inflammatory effects. In cancer therapy, M344 has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neuroprotection, M344 has been found to have a protective effect on neurons and improve cognitive function in animal models of neurodegenerative diseases. In anti-inflammatory effects, M344 has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
5-[3-(4-methylsulfonylphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)15-7-5-12(6-8-15)13-3-2-4-14(11-13)16-9-10-17-18-16/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUBIVCWGNRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)

![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)